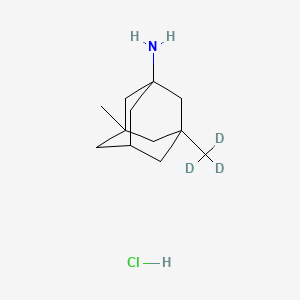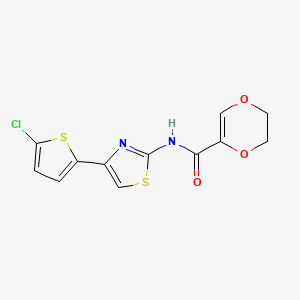
Memantine-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Memantine-d3 Hydrochloride is a deuterated form of Memantine Hydrochloride, a medication primarily used to treat moderate to severe Alzheimer’s disease. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in neural communication, memory, and learning. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and pharmacodynamics of Memantine due to its enhanced stability and reduced metabolic rate .
Mecanismo De Acción
Target of Action
Memantine-d3 Hydrochloride primarily targets the N-methyl-D-aspartate receptors (NMDAR) . These receptors are largely dependent on the single excitatory agonist glutamate . NMDARs play a crucial role in the brain’s learning and memory processes .
Mode of Action
This compound is an open-channel, low-affinity, uncompetitive antagonist of NMDA receptors . It works by blocking the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation .
Biochemical Pathways
This compound affects the glutamatergic transmission pathway . Glutamate activates three principal types of glutamate receptors (GluRs): α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (AMPARs)/kainate receptors, N-methyl-D-aspartate (NMDA) receptors (NMDARs), and metabotropic glutamate receptors (mGluRs) . This compound’s action on NMDARs can influence these pathways and their downstream effects .
Pharmacokinetics
It is known that this compound is a small molecule , which generally suggests good absorption and distribution characteristics
Result of Action
This compound has been shown to have mitochondrial protective effects, improve cell viability, and enhance clearance of Aβ42 peptide . It also induces autophagy, improves cell survival, and decreases the generation of Aβ42 . These molecular and cellular effects contribute to its therapeutic benefits in conditions like Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that this compound is stable in the environment and can easily leach from river sediment . Furthermore, factors such as light exposure can influence its degradation . .
Análisis Bioquímico
Biochemical Properties
Memantine-d3 Hydrochloride has a molecular weight of 218.78 and a molecular formula of C12H18D3N•HCl . It interacts with NMDA receptors, a type of glutamate receptor in the brain . By blocking these receptors, this compound can reduce neuronal excitability and excessive stimulation, which are common in conditions like Alzheimer’s Disease .
Cellular Effects
This compound has been shown to have protective effects on cells. It can improve cell viability and enhance the clearance of Aβ42 peptide, a key player in the development of Alzheimer’s Disease . It also blocks the effects of glutamate, a neurotransmitter that leads to neuronal excitability and excessive stimulation .
Molecular Mechanism
This compound works by blocking NMDA receptors, thereby reducing the effects of glutamate . This mechanism is different from many other Alzheimer’s Disease medications, which work by inhibiting cholinesterase enzymes . This compound’s action at the molecular level involves binding interactions with NMDA receptors and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, chronic oral memantine treatment for 4 months has been shown to diminish hippocampal CA1 neuron loss and rescue learning and memory performance in different behavioral paradigms .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in APP/PS1 AD mice, a therapeutic dose of memantine (20 mg/kg/day) was used to examine its effects on ameliorating cognitive defects .
Transport and Distribution
It is known that Memantine, the parent compound, is used in Alzheimer’s disease to inhibit the glutamatergic system by blocking N-methyl-D-aspartate receptors .
Subcellular Localization
It is known that Memantine, the parent compound, has a targeted de-excitation effect in the temporal lobes on the glutamatergic system and connected brain regions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Memantine-d3 Hydrochloride typically involves the following steps:
Starting Material: The process begins with 1,3-dimethyladamantane or 1-bromo-3,5-dimethyladamantane.
Reaction Steps: The synthesis involves three to four reaction steps, including halogenation, amination, and deuteration.
Final Product: The final product, this compound, is obtained with an overall yield ranging from 39% to 63%
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the starting materials.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Purification of the final product using techniques such as crystallization and chromatography
Análisis De Reacciones Químicas
Types of Reactions
Memantine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Memantine can be oxidized to form 6-hydroxy memantine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Memantine can undergo substitution reactions, particularly involving its amine group
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions
Major Products
Oxidation: 6-Hydroxy memantine.
Reduction: Reduced forms of memantine, though less common.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Memantine-d3 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Memantine under different conditions.
Biology: Employed in biological studies to understand the interaction of Memantine with biological molecules and its metabolic pathways.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of Memantine in treating neurological disorders.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the therapeutic effects of Memantine
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
Rimantadine: Similar to Amantadine, used primarily as an antiviral.
Tromantadine: An antiviral agent with a similar structure.
Adapalene: Used in the treatment of acne vulgaris.
Saxagliptin and Vildagliptin: Antidiabetic agents .
Uniqueness
Memantine-d3 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and reduced metabolic rate compared to non-deuterated Memantine. This makes it particularly valuable in scientific research for studying the pharmacokinetics and pharmacodynamics of Memantine .
Propiedades
IUPAC Name |
3-methyl-5-(trideuteriomethyl)adamantan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/i1D3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHMLJTFXJGPI-NIIDSAIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-isopropyl-1-(2-phenoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2693138.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2693141.png)


![3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2693144.png)

![3-(4-bromobenzyl)-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693146.png)
![5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B2693147.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2693151.png)
![1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B2693154.png)


![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)
